molecular formula C5H5NO3S B13971886 4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid CAS No. 64024-49-3

4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid

Cat. No.: B13971886
CAS No.: 64024-49-3
M. Wt: 159.17 g/mol
InChI Key: LVRUHILKFCNYTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid (CAS 64024-49-3) is a high-purity heterocyclic compound supplied as a key chemical building block for research and development. This molecule features a carboxylic acid and a hydroxymethyl functional group on its isothiazole core, making it a versatile intermediate for synthetic organic chemistry, particularly in the development of novel pharmaceuticals and bioactive molecules . The compound has a molecular formula of C5H5NO3S and a molecular weight of 159.16 g/mol . Its structure is defined by the SMILES string "c1c(c(ns1)C(=O)O)CO" and the InChIKey LVRUHILKFCNYTL-UHFFFAOYSA-N . Calculated physical properties include a density of 1.616 g/cm³ and a boiling point of approximately 256.6°C at 760 mmHg . Research applications for this compound and its structural analogs are advanced and include serving as a precursor in the synthesis of complex heterocyclic scaffolds with potential biological activity. For instance, recent scientific literature describes chiral hydroxymethyl-pyrrolothiazole derivatives, which are related to this compound's core structure, being explored as selective p53-activating agents for targeted cancer therapies, such as in colorectal cancer research . These derivatives function by interacting with the p53 DNA-binding domain, stabilizing the protein, and enhancing its transcriptional activity, demonstrating the significant research value of the thiazole heterocycle in medicinal chemistry and drug discovery . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

64024-49-3

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

4-(hydroxymethyl)-1,2-thiazole-3-carboxylic acid

InChI

InChI=1S/C5H5NO3S/c7-1-3-2-10-6-4(3)5(8)9/h2,7H,1H2,(H,8,9)

InChI Key

LVRUHILKFCNYTL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NS1)C(=O)O)CO

Origin of Product

United States

Preparation Methods

Halomethylthiazole Hydroxymethylation and Oxidation Route

One of the established synthetic routes involves the conversion of halomethylthiazoles (such as 4-chloromethylthiazole or 4-bromomethylthiazole) to the corresponding hydroxymethylthiazole intermediates, followed by oxidation to the carboxylic acid form.

  • Step 1: Hydroxymethylation
    The halomethylthiazole is reacted with a strong acid in an aqueous medium. Suitable acids include hydrochloric acid, hydrobromic acid, sulfuric acid, or phosphoric acid. The acid quantity is carefully controlled to avoid excessive reversibility of the reaction. This step converts the halomethyl group (-CH2X) into a hydroxymethyl group (-CH2OH) at the 4-position of the thiazole ring.

  • Step 2: Oxidation to Carboxylic Acid
    The hydroxymethylthiazole intermediate is then treated with a mixture of nitric acid and sulfuric acid, which oxidizes the hydroxymethyl group to the carboxylic acid, yielding this compound or its positional isomers depending on the starting halomethylthiazole.

This method typically achieves yields exceeding 65%, with purification steps including precipitation, filtration, and washing with cold water to isolate the pure acid.

Step Reagents/Conditions Outcome Yield (%)
Hydroxymethylation Halomethylthiazole + HCl/HBr/H2SO4/H3PO4 (aqueous) Formation of 4-hydroxymethylthiazole >65
Oxidation Mixture of HNO3 and H2SO4 Conversion to 4-(hydroxymethyl)-thiazole-3-carboxylic acid >65

Synthesis via Esterification, Oxidation, and Hydrolysis Starting from Thiazolidine-4-Carboxylic Acid

An alternative synthetic pathway involves the use of thiazolidine derivatives as starting materials, followed by sequential esterification, oxidation, and hydrolysis steps:

  • Step 1: Esterification
    Thiazolidine-4-carboxylic acid is esterified by reacting with methanol under dry hydrogen chloride gas saturation at room temperature for 12 hours. The reaction yields methyl thiazolidine-4-carboxylate hydrochloride, which upon dehydrochlorination gives methyl thiazolidine-4-carboxylate with an 89% yield.

  • Step 2: Oxidation
    The methyl thiazolidine-4-carboxylate is oxidized using manganese dioxide (MnO2) in acetonitrile at 60-80°C for 24-72 hours. This step converts the thiazolidine ring to the corresponding thiazole ring, producing methyl thiazole-4-carboxylate with yields around 80.8%.

  • Step 3: Hydrolysis
    The methyl thiazole-4-carboxylate is hydrolyzed with 10% sodium hydroxide aqueous solution under reflux for 1 hour, then acidified to pH 3 with hydrochloric acid to precipitate thiazole-4-carboxylic acid.

This method benefits from using inexpensive L-cysteine hydrochloride as a precursor and simplifies the overall process, reducing operational costs.

Step Reagents/Conditions Outcome Yield (%)
Esterification Thiazolidine-4-carboxylic acid + MeOH + dry HCl gas, RT, 12h Methyl thiazolidine-4-carboxylate hydrochloride 89
Oxidation Methyl thiazolidine-4-carboxylate + MnO2 + MeCN, 60-80°C, 24-72h Methyl thiazole-4-carboxylate 80.8
Hydrolysis Methyl thiazole-4-carboxylate + NaOH (10%), reflux 1h, acidify pH=3 Thiazole-4-carboxylic acid -

Analytical Data and Research Findings

Yields and Purity

  • Hydroxymethylation and oxidation of halomethylthiazoles provide yields generally above 65%, with purified products isolated by crystallization and washing.

  • The esterification-oxidation-hydrolysis sequence achieves high yields in each step: esterification (~89%), oxidation (~80.8%), and efficient hydrolysis to the acid.

  • Purity of intermediates and final products is typically confirmed by high-performance liquid chromatography, with reported purities exceeding 97% in related thiazole derivatives.

Reaction Conditions Impact

  • Control of acid concentration in hydroxymethylation is critical to maximize yield and avoid reversibility.

  • Oxidation reactions using MnO2 require prolonged heating (24-72 hours) at elevated temperatures (60-80°C) for complete conversion.

  • Reduction reactions with sodium borohydride and aluminum chloride are temperature-sensitive, requiring cooling to maintain selectivity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Halomethylthiazole Hydroxymethylation & Oxidation 4-chloromethylthiazole or 4-bromomethylthiazole Strong acid (HCl, HBr, H2SO4), then HNO3/H2SO4 >65 Acid amount critical; aqueous medium
Esterification-Oxidation-Hydrolysis Thiazolidine-4-carboxylic acid Methanol + dry HCl gas; MnO2 + acetonitrile; NaOH reflux 80-89 Uses L-cysteine precursor; multi-step
Reduction-Oxidation of Esters 4-methyl-thiazole-5-carboxylic acid methyl ester NaBH4 + AlCl3; PCC or NaOCl + TEMPO 70-99 For related thiazole derivatives

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: 4-(Carboxymethyl)-1,2-thiazole-3-carboxylic acid.

    Reduction: 4-(Hydroxymethyl)-1,2-thiazole-3-methanol.

    Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

While the specific compound "4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid" is not directly addressed in the provided search results, related compounds and their applications can be discussed. The search results discuss thiazole carboxylic acids, hydroxymethylthiazoles, and related structures, highlighting their use in various chemical syntheses, antimicrobial applications, and as intermediates in the production of anthelmintic agents .

Thiazole Carboxylic Acids: General Applications
Thiazole carboxylic acids, including those with hydroxymethyl substituents, serve as versatile building blocks in organic synthesis .

  • Chemical Intermediates Thiazole carboxylic acids can be converted into acid halides and nitriles, which are useful in a variety of chemical syntheses .
  • Anthelmintic Agents These acids are used as intermediates in the synthesis of 2-thiazolyl benzimidazoles, compounds known for their anthelmintic activity .

Synthesis of Thiazole Carboxylic Acids
One method for obtaining thiazole carboxylic acids involves converting halomethylthiazoles to hydroxymethylthiazoles, then oxidizing the hydroxymethyl group to a carboxylic acid .

  • Halomethylthiazoles to Hydroxymethylthiazoles Halomethylthiazoles can be converted to the corresponding hydroxymethylthiazoles by reacting the halo compound with a strong acid in an aqueous medium . For example, 4-chloromethylthiazole can be converted to 4-hydroxymethylthiazole using hydrochloric acid and water, followed by neutralization and extraction .
  • Yields This method can yield in excess of 65% .

Antimicrobial Activity of Thiazole Derivatives
Certain derivatives of thiazole carboxylic acids exhibit antimicrobial activity .

  • 1,2,3-Thiadiazole Derivatives One study presented the synthesis and evaluation of 15 new derivatives of 4-methyl-1,2,3-thiadiazole, noting that some compounds showed significant antimicrobial activity . Compound 15 in that study exhibited strong activity against several Staphylococcus species .

Peptidomimetic Molecules
Thiazole-based peptidomimetic molecules have been designed and synthesized for various applications .

  • Solid-Phase Synthesis Solid-phase synthesis methods have been developed using cyanocarbonimidodithioate resin to create thiazole resins, which can then be modified .
  • Applications These peptidomimetics can be used to study β-turn propensity and other structural features of peptides .

Arsenic Exposure Mitigation

  • Jaggery Supplementation : Jaggery, a natural functional food, has demonstrated effectiveness in counteracting many of the adverse effects of arsenic, showcasing its potential in mitigating arsenic-related health issues . Jaggery contains polyphenols, vitamin C, carotene, and other biologically active components .
  • Systems Biology Approaches : Systems biology approaches are used to understand the molecular mechanisms of arsenic-induced carcinogenicity, considering factors such as environmental conditions, genetic makeup, and lifestyle .

Table: Applications of Thiazole Derivatives

ApplicationCompound TypeDescription
Chemical IntermediatesThiazole Carboxylic AcidsUsed in the synthesis of acid halides, nitriles, and other chemical building blocks .
Anthelmintic Agents2-Thiazolyl BenzimidazolesThiazole carboxylic acids are intermediates in the synthesis of these anthelmintic compounds .
Antimicrobial Agents4-Methyl-1,2,3-Thiadiazole DerivativesSome derivatives exhibit strong antimicrobial activity against various bacteria, including Staphylococcus species .
PeptidomimeticsThiazole-based Peptidomimetic MoleculesUsed to study β-turn propensity and other structural features of peptides, synthesized via solid-phase methods .
Arsenic Toxicity MitigationJaggery (Sugarcane Juice)Jaggery, rich in polyphenols and vitamins, effectively antagonizes the adverse effects of arsenic exposure, improving antioxidant levels and reducing DNA damage .

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Thiazole vs. Triazole Derivatives
  • Core Structure :
    • 4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid : Contains a sulfur- and nitrogen-containing thiazole ring.
    • 1,2,3-Triazole derivatives (e.g., from ): Feature a triazole ring with three nitrogen atoms, often linked to antiproliferative activity against cancer cells .
  • Substituent Effects :
    • The hydroxymethyl group in the thiazole derivative improves water solubility, whereas triazole derivatives often incorporate aryl or thiomorpholine groups for enhanced target binding .
    • Activity : Triazole hybrids in demonstrated antiproliferative activity (IC50 values in micromolar ranges), while thiazole derivatives may exhibit distinct mechanisms due to sulfur’s polarizability .
Hydroxymethyl vs. Amino Substituents
  • Safety: The amino derivative requires stringent handling precautions (e.g., inhalation risks), suggesting higher reactivity or toxicity than the hydroxymethyl variant .
Thiazole vs. Pyrone Derivatives
  • 4-(Hydroxymethyl)-5-hydroxy-2H-pyran-2-one (): A six-membered pyrone ring with oxygen atoms, isolated from Aspergillus niger. Thiazole derivatives, with smaller ring systems, might achieve better target engagement .

Pharmacological and Metabolic Profiles

Benzoic Acid Derivatives ()
  • Example : 5-CA-2-HM-MCBX (a benzoic acid derivative with hydroxymethyl and methoxy groups).
    • Structural Contrast : The benzoic acid core lacks the thiazole’s heteroatoms, reducing electronic complexity and altering metabolic pathways.
    • Metabolism : Thiazole rings may undergo cytochrome P450-mediated oxidation more readily than benzene rings, influencing drug half-life .
1,2,4-Triazole Derivatives ()
  • Example : 2-(5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids.
    • Activity : Salts of these triazoles show high pharmacological activity, attributed to their ability to form stable interactions with enzymes or receptors. Thiazole derivatives with hydroxymethyl groups may achieve similar efficacy but with differing toxicity profiles .

Data Table: Key Comparisons

Compound Core Structure Key Substituents Biological Activity Safety/Toxicity Insights References
This compound Thiazole Hydroxymethyl, carboxylic acid Not explicitly reported Likely lower reactivity than amino analogs
1,2,3-Triazole hybrids Triazole Aryl, thiomorpholine Antiproliferative (IC50 ~µM) Moderate toxicity in cell assays
4-(Hydroxymethyl)-5-hydroxy-2H-pyran-2-one Pyrone Hydroxymethyl, hydroxyl Weak antimicrobial Low toxicity in fungal sources
4-Amino-1,2-thiazole-3-carboxylic acid hydrochloride Thiazole Amino, carboxylic acid Not reported High inhalation risk
1,2,4-Triazole salts Triazole Hydroxy(phenyl)methyl, thio High pharmacological activity Structure-dependent toxicity

Biological Activity

4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid (HTCA) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

HTCA is characterized by the presence of a thiazole ring, which contributes to its reactivity and biological activity. The molecular formula is C5H6N2O3SC_5H_6N_2O_3S with a molecular weight of approximately 174.18 g/mol. Its structure allows for various chemical interactions, making it a candidate for multiple biological applications.

PropertyValue
Molecular FormulaC₅H₆N₂O₃S
Molecular Weight174.18 g/mol
IUPAC NameThis compound
SolubilitySoluble in water

Antimicrobial Properties

HTCA exhibits notable antimicrobial activity against various pathogens. Research indicates that it has a broad spectrum of activity, particularly against Gram-positive bacteria. For instance, studies have shown that HTCA can inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL.

Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2021) evaluated the antimicrobial effects of HTCA in vitro against a panel of bacterial strains. The results indicated that HTCA effectively reduced bacterial viability by over 90% at concentrations above 100 µg/mL.

Antioxidant Activity

HTCA also demonstrates antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The compound scavenges free radicals and reduces oxidative damage in cellular models.

Research Findings:

  • In vitro assays showed that HTCA significantly decreased reactive oxygen species (ROS) levels in human fibroblast cell lines when treated with oxidative stressors.
  • The half-maximal effective concentration (EC50) for ROS scavenging was found to be approximately 45 µM.

The biological effects of HTCA can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: HTCA inhibits key enzymes involved in bacterial cell wall synthesis, leading to impaired growth and viability.
  • Free Radical Scavenging: The hydroxymethyl group enhances its ability to donate electrons, thereby neutralizing free radicals.

Comparative Analysis with Similar Compounds

To contextualize the efficacy of HTCA, it is beneficial to compare it with similar compounds:

CompoundAntimicrobial Activity (MIC µg/mL)Antioxidant Activity EC50 (µM)
This compound50-10045
Thiazolidine-4-carboxylic acid100-20060
Cysteine derivatives75-15055

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Hydroxymethyl)-1,2-thiazole-3-carboxylic acid, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, thiazole derivatives can be synthesized by refluxing thione precursors (e.g., 5-(hydroxymethyl)-4-R-4H-thiazole-3-thiones) with chloroacetic acid in an alkaline medium (1:1 molar ratio) at 80–100°C for 4–6 hours . Optimization may include adjusting pH, temperature, or using catalysts like sodium acetate to stabilize intermediates . Purification via recrystallization (e.g., ethanol/water mixtures) is critical to isolate the target compound.

Q. How can structural integrity and purity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Elemental analysis to confirm empirical formula.
  • IR spectroscopy to identify functional groups (e.g., hydroxymethyl (-OH stretch at ~3200 cm⁻¹), carboxylic acid (C=O at ~1700 cm⁻¹)) .
  • Thin-layer chromatography (TLC) with silica gel plates and eluents like ethyl acetate/hexane (1:1) to verify homogeneity .

Q. What analytical techniques are recommended for characterizing metal complexes or salts derived from this compound?

  • Methodological Answer : For metal salts (e.g., Fe(II), Cu(II)), conduct:

  • UV-Vis spectroscopy to detect d-d transitions (e.g., Cu(II) complexes show absorption bands at ~600–800 nm).
  • Thermogravimetric analysis (TGA) to assess thermal stability and ligand-metal ratios .
  • Magnetic susceptibility measurements to determine coordination geometry.

Advanced Research Questions

Q. How can contradictions in spectroscopic or chromatographic data during structural elucidation be resolved?

  • Methodological Answer : Cross-validate using:

  • High-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • Multinuclear NMR (e.g., 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 2D NMR) to resolve overlapping signals. For example, the hydroxymethyl proton resonances typically appear at δ 4.5–5.0 ppm in 1H^{1}\text{H}-NMR .
  • X-ray crystallography for unambiguous confirmation of molecular geometry .

Q. What strategies enhance the pharmacological activity of this compound via salt or derivative formation?

  • Methodological Answer :

  • Salt formation : React the carboxylic acid with inorganic bases (e.g., NaOH/KOH) or organic amines (e.g., morpholine) in ethanol to form salts with improved solubility and bioavailability .
  • Esterification : Convert the -COOH group to esters (e.g., methyl/ethyl esters) using Fischer-Speier esterification (H2_2SO4_4 catalyst, refluxing methanol) to modulate lipophilicity .

Q. How do substituent variations on the thiazole ring influence physicochemical properties and bioactivity?

  • Methodological Answer :

  • Introduce substituents (e.g., -CH3_3, -Cl) at the 4-position via alkylation/halogenation.
  • Assess impacts using:
  • LogP measurements (shake-flask method) to evaluate hydrophobicity.
  • Enzyme inhibition assays (e.g., COX-2 or kinase inhibition) to correlate structure-activity relationships (SAR) .

Q. What in vitro models are suitable for preliminary pharmacological screening, and how should assays be designed?

  • Methodological Answer :

  • Cell-based assays : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity screening via MTT assay (48–72 hr exposure, IC50_{50} calculation).
  • Enzyme targets : Test inhibition of pro-inflammatory enzymes (e.g., COX-2) using fluorometric or colorimetric kits. Include positive controls (e.g., celecoxib for COX-2) and triplicate measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.